

reactivity profile of 2-Chloro-4-methoxynicotinic acid

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Compound of Interest

Compound Name: 2-Chloro-4-methoxynicotinic acid

CAS No.: 394729-98-7

Cat. No.: B1432720

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An In-Depth Technical Guide to the Reactivity Profile of **2-Chloro-4-methoxynicotinic Acid**

Abstract

2-Chloro-4-methoxynicotinic acid is a highly functionalized pyridine derivative that serves as a versatile building block in modern synthetic chemistry. Its strategic substitution pattern, featuring a reactive chlorine atom at the 2-position, a directing methoxy group at the 4-position, and a modifiable carboxylic acid at the 3-position, offers multiple avenues for chemical elaboration. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on key transformations including nucleophilic aromatic substitution (S_NAr), palladium-catalyzed cross-coupling reactions, and modifications of the carboxylic acid moiety. Authored from the perspective of a Senior Application Scientist, this document synthesizes mechanistic principles with practical, field-proven insights to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this scaffold in their synthetic campaigns.

Introduction to the 2-Chloro-4-methoxypyridine Scaffold

Halogenated nicotinic acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3] The chlorine atom, particularly at the C2 or C6 position of the pyridine ring, acts as a versatile synthetic handle, enabling diverse bond-forming strategies. The specific substitution pattern of **2-Chloro-4-methoxynicotinic acid** makes it a particularly valuable reagent. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the C2-position for nucleophilic attack, while the methoxy group at C4 modulates the electronic properties of the ring.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective application in experimental design.

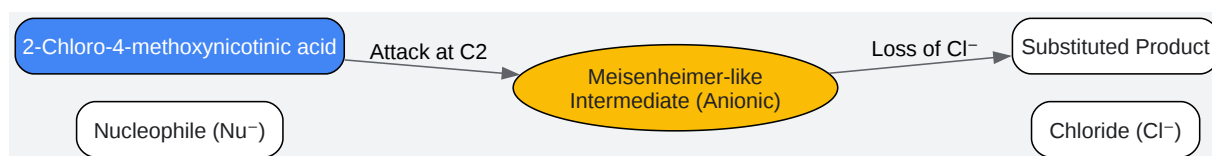
Property	Value	Source
CAS Number	394729-98-7	[4]
Molecular Formula	C ₇ H ₆ ClNO ₃	
Molecular Weight	187.58 g/mol	[5]
IUPAC Name	2-chloro-4-methoxynicotinic acid	
Physical Form	Solid	
Purity	Typically ≥95%	
Storage	Refrigerator, under dry conditions	

Core Reactivity: Nucleophilic Aromatic Substitution (S_NAr)

The primary locus of reactivity on the **2-Chloro-4-methoxynicotinic acid** scaffold is the carbon-chlorine bond at the C2-position. This position is highly susceptible to nucleophilic aromatic substitution (S_NAr).

Mechanistic Rationale

The susceptibility of the C2-position to nucleophilic attack is a direct consequence of the electronic structure of the pyridine ring. The ring nitrogen acts as a powerful electron sink, stabilizing the negative charge that develops in the transition state and the subsequent Meisenheimer-like intermediate. This stabilization is a key causal factor that lowers the activation energy for the substitution reaction, making it favorable even with moderately strong nucleophiles.



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Caption: Generalized mechanism for SNAr at the C2-position.

Protocol: Amination with a Primary Amine

Displacement of the C2-chloride with nitrogen nucleophiles is a cornerstone transformation, widely used to build libraries of potential bioactive compounds. The following protocol is a self-validating system for this reaction.

Objective: To synthesize 2-(alkylamino)-4-methoxynicotinic acid.

Materials:

- **2-Chloro-4-methoxynicotinic acid** (1.0 eq)
- Primary amine (e.g., benzylamine) (1.2 eq)
- Diisopropylethylamine (DIPEA) (2.5 eq)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃)

- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Step-by-Step Methodology:

- **Vessel Preparation:** To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2-Chloro-4-methoxynicotinic acid**.
- **Solvent & Reagent Addition:** Dissolve the starting material in DMF. Add the primary amine followed by DIPEA. The base is critical here; it serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
- **Reaction Execution:** Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the aromatic substitution. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- **Work-up:** Cool the mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate. The organic layers are combined.
- **Purification:** Wash the combined organic layers with saturated NaHCO_3 solution, followed by brine. Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- **Final Product Isolation:** The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(alkylamino)-4-methoxynicotinic acid.

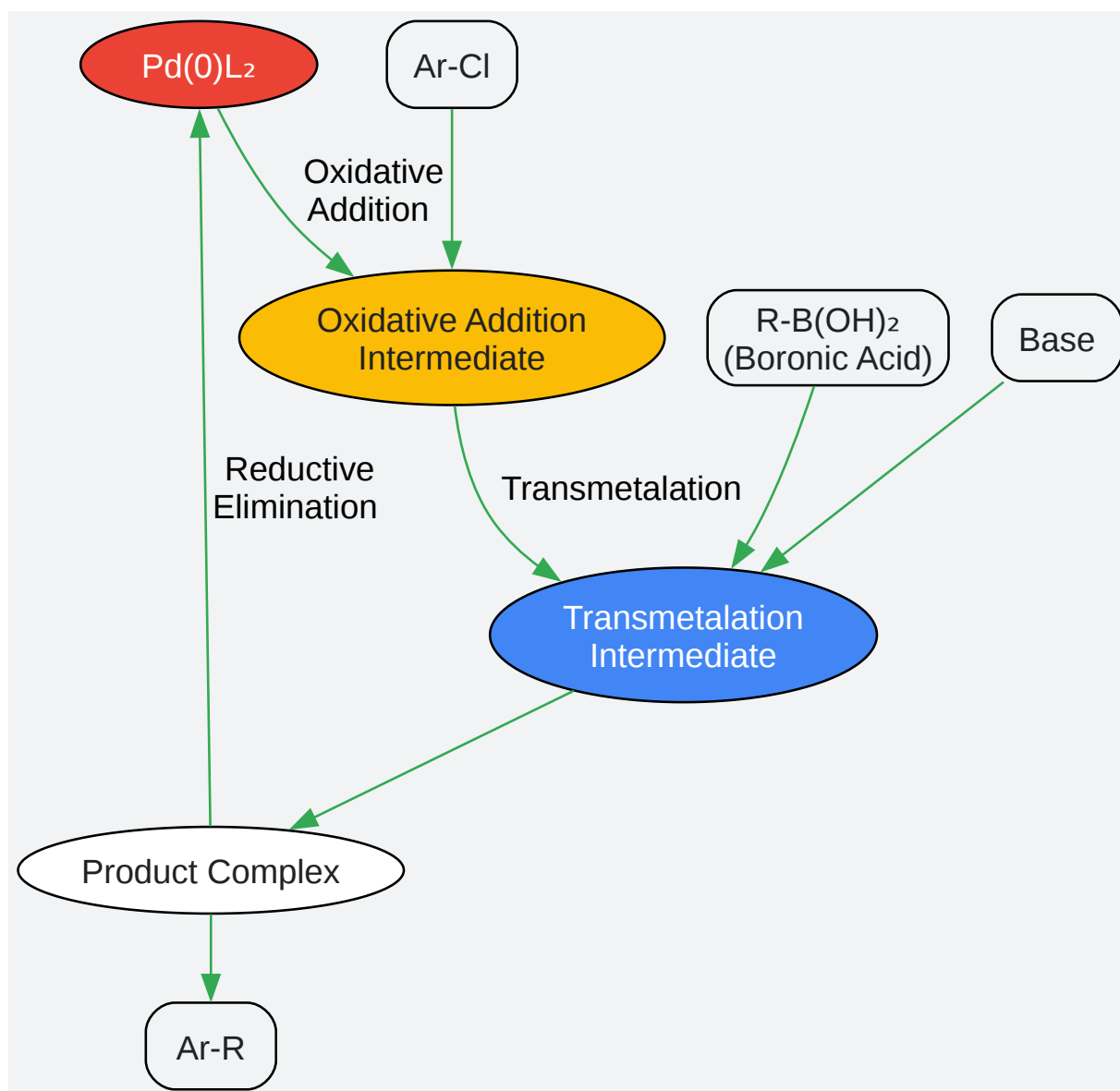
Palladium-Catalyzed Cross-Coupling Reactions

For constructing more complex architectures, particularly for C-C and C-N bond formation where $\text{S}_{\text{N}}\text{Ar}$ is not feasible, palladium-catalyzed cross-coupling reactions are the methods of choice. The C2-Cl bond is an excellent handle for these transformations.

Causality in Catalyst Selection

The success of a cross-coupling reaction is fundamentally dependent on the choice of the palladium catalyst and ligand. The ligand's role is to stabilize the palladium center, modulate its

reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For an electron-rich pyridine scaffold, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the challenging oxidative addition step and prevent catalyst decomposition.



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Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Reaction Summary Table

The versatility of the C2-Cl bond is demonstrated by its compatibility with various cross-coupling partners.

Reaction Name	Coupling Partner	Catalyst/Ligand System	Key Bond Formed
Suzuki-Miyaura	Aryl/Alkyl Boronic Acids	Pd(OAc) ₂ / SPhos	C-C
Buchwald-Hartwig	Amines	Pd ₂ (dba) ₃ / Xantphos	C-N
Sonogashira	Terminal Alkynes	PdCl ₂ (PPh ₃) ₂ / CuI	C-C (sp)
Heck	Alkenes	Pd(OAc) ₂ / P(o-tol) ₃	C-C (sp ²)

Transformations of the Carboxylic Acid Group

The carboxylic acid at the C3-position provides another orthogonal site for chemical modification, most commonly through the formation of esters and amides. These reactions typically proceed via activation of the carboxyl group.

Protocol: Amide Bond Formation via an Acyl Chloride

Converting the carboxylic acid to an amide is a fundamental step in drug development for modulating solubility and biological interactions.

Objective: To synthesize a representative amide derivative.

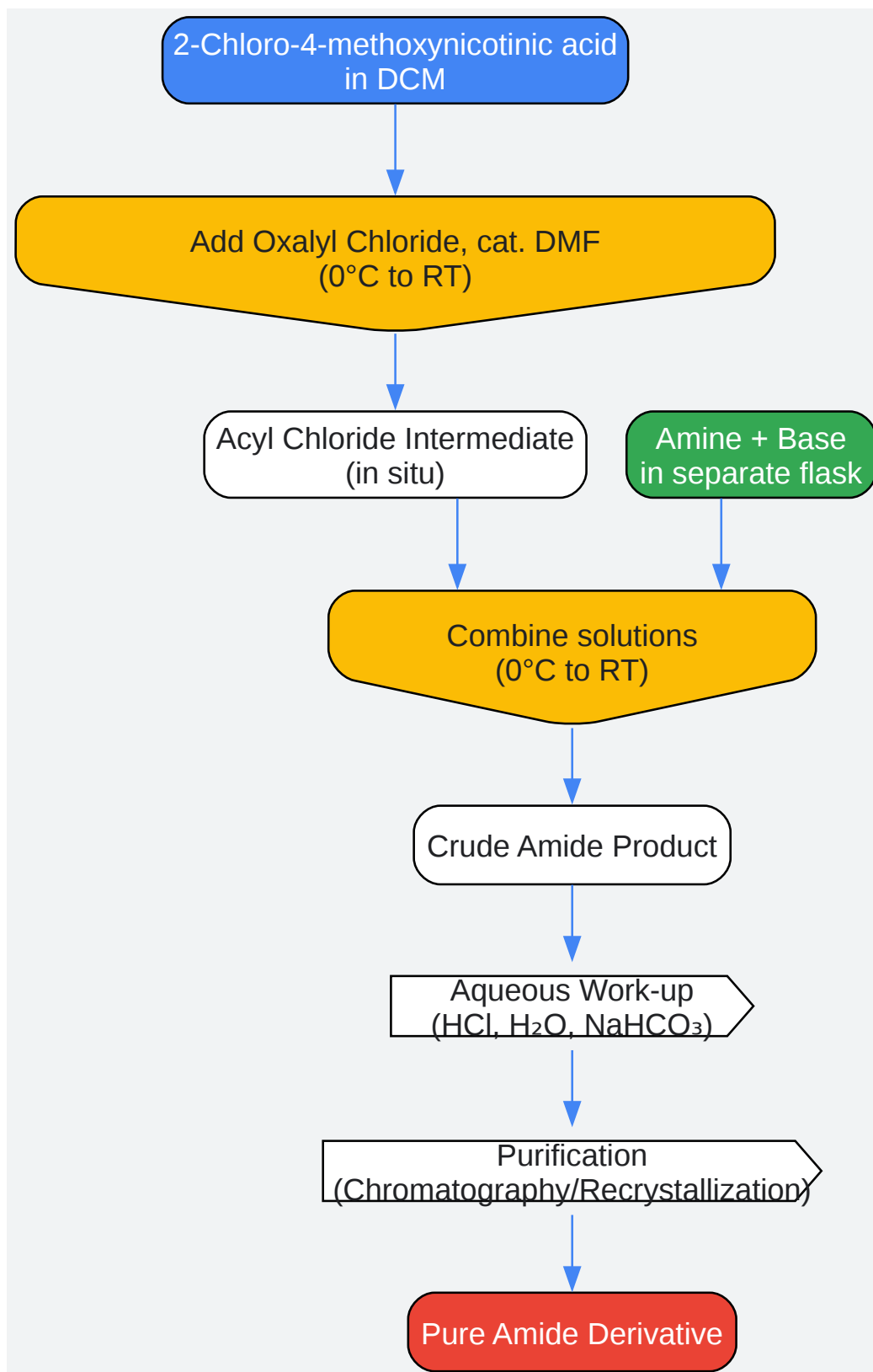
Materials:

- **2-Chloro-4-methoxynicotinic acid** (1.0 eq)
- Oxalyl chloride or Thionyl chloride (1.5 eq)[2]
- Aniline derivative (1.1 eq)
- Triethylamine (TEA) or Pyridine (3.0 eq)
- Dichloromethane (DCM)

- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Methodology:

- **Activation Step:** Suspend **2-Chloro-4-methoxynicotinic acid** in dry DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride at 0 °C. The reaction will effervesce as gas evolves. This in-situ formation of the acyl chloride is a classic and reliable activation method.^[2] Allow the reaction to warm to room temperature and stir for 1-2 hours until the solid dissolves and gas evolution ceases.
- **Amine Coupling:** In a separate flask, dissolve the aniline derivative and triethylamine in DCM. Cool this solution to 0 °C.
- **Reaction Execution:** Slowly add the freshly prepared acyl chloride solution from Step 1 to the amine solution at 0 °C. The base (triethylamine) is crucial for scavenging the HCl produced during the coupling.
- **Work-up and Purification:** Once the reaction is complete (monitored by TLC), wash the reaction mixture sequentially with 1 M HCl, water, and saturated NaHCO₃ solution. Dry the organic layer, concentrate, and purify the resulting crude amide by flash chromatography or recrystallization.



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Caption: Experimental workflow for amide synthesis.

Conclusion

2-Chloro-4-methoxynicotinic acid is a trifunctional synthetic building block with a well-defined and predictable reactivity profile. The C2-chloro group serves as the primary site for elaboration via nucleophilic substitution and cross-coupling reactions, while the C3-carboxylic acid allows for straightforward derivatization into amides and esters. This orthogonal reactivity, combined with the electronic influence of the methoxy group and pyridine nitrogen, makes it an invaluable tool for constructing complex molecular targets in pharmaceutical and materials science research.

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